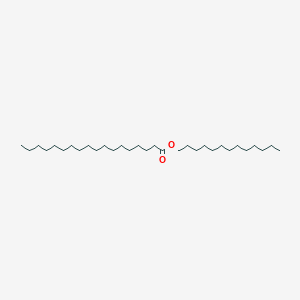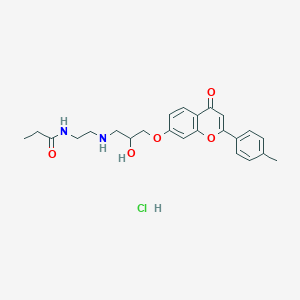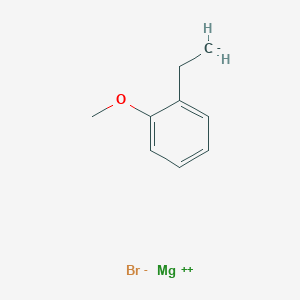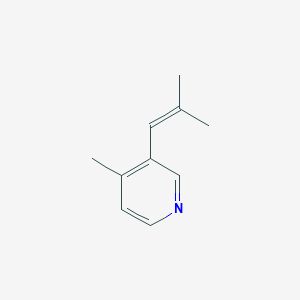
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic organic compound that belongs to the pyridine family. It is commonly known as piperidine and is widely used in the chemical industry as a solvent, reagent, and building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. It can also undergo various chemical reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects:
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various biochemical and physiological effects. It is known to be toxic to humans and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage if ingested or inhaled. It is not recommended for human consumption or use.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. It is a versatile reagent and solvent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, it is toxic and can be hazardous to handle. Proper safety precautions should be taken when using Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in lab experiments.
Zukünftige Richtungen
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several future directions for research. It can be used as a building block for the synthesis of new organic compounds with improved properties. It can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to understand its mechanism of action and to develop safer and more efficient methods for its synthesis and use.
In conclusion, Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a versatile organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has the potential to contribute significantly to the chemical industry and scientific research, but proper safety precautions should be taken when handling it.
Synthesemethoden
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can be synthesized by the reaction of 4-methyl-3-(2-methyl-1-propenyl) pyridine with hydrogen gas in the presence of a palladium catalyst. The reaction takes place at high temperature and pressure and yields Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in high purity.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a solvent and reagent in various chemical reactions. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is widely used in the chemical industry, and its applications are continually expanding.
Eigenschaften
CAS-Nummer |
111422-56-1 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
InChI-Schlüssel |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
Kanonische SMILES |
CC1=C(C=NC=C1)C=C(C)C |
Synonyme |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




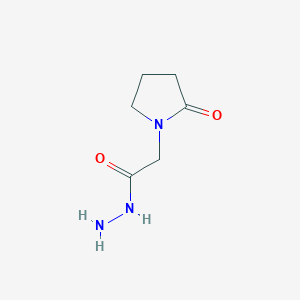
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
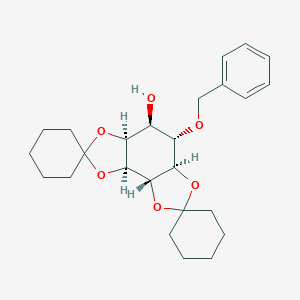
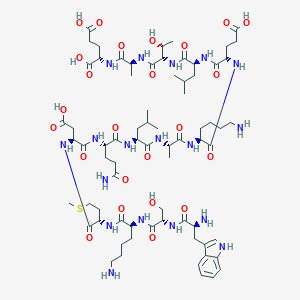
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)


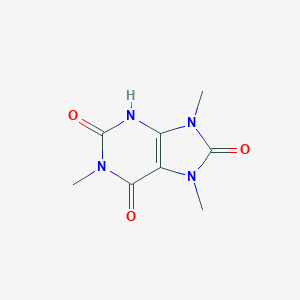
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
